molecular formula C9H7ClO2S B13961105 S-[2-(Chlorocarbonyl)phenyl] ethanethioate CAS No. 62972-22-9

S-[2-(Chlorocarbonyl)phenyl] ethanethioate

Cat. No.: B13961105
CAS No.: 62972-22-9
M. Wt: 214.67 g/mol
InChI Key: BBTIKKUGMBCCRO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-[2-(Chlorocarbonyl)phenyl] ethanethioate typically involves the reaction of 2-chlorocarbonylbenzoic acid with ethanethiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-chlorocarbonylbenzoic acid} + \text{ethanethiol} \rightarrow \text{this compound} + \text{by-products} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: S-[2-(Chlorocarbonyl)phenyl] ethanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chlorocarbonyl group to a hydroxyl group.

    Substitution: The chlorocarbonyl group can be substituted with other functional groups, such as amines or alcohols.

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

S-[2-(Chlorocarbonyl)phenyl] ethanethioate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of S-[2-(Chlorocarbonyl)phenyl] ethanethioate involves its interaction with specific molecular targets. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The ethanethioate moiety may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Properties

CAS No.

62972-22-9

Molecular Formula

C9H7ClO2S

Molecular Weight

214.67 g/mol

IUPAC Name

S-(2-carbonochloridoylphenyl) ethanethioate

InChI

InChI=1S/C9H7ClO2S/c1-6(11)13-8-5-3-2-4-7(8)9(10)12/h2-5H,1H3

InChI Key

BBTIKKUGMBCCRO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC1=CC=CC=C1C(=O)Cl

Origin of Product

United States

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